dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane

Description

Molecular Architecture and Stereochemical Considerations

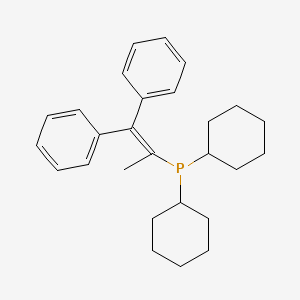

The molecular architecture of dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane is defined by its molecular formula C27H35P, corresponding to a molecular weight of 390.55 daltons. The compound exhibits a complex three-dimensional structure characterized by the presence of multiple ring systems and sterically demanding substituents around the central phosphorus atom. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as this compound, reflecting its systematic structural organization.

The stereochemical framework of this phosphane derivative is particularly noteworthy due to the presence of two cyclohexyl groups and a diphenylpropenyl moiety attached to the phosphorus center. The Simplified Molecular Input Line Entry System representation CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)P(C3CCCCC3)C4CCCCC4 provides insight into the connectivity pattern and spatial arrangement of these substituents. This structural arrangement creates significant steric bulk around the phosphorus atom, influencing both the compound's reactivity and its coordination behavior in metal complexes.

The conformational preferences of this compound are governed by the interplay between steric interactions and electronic effects. The cyclohexyl substituents adopt chair conformations to minimize steric strain, while the diphenylpropenyl group can exhibit conformational flexibility around the carbon-carbon double bond. Research has demonstrated that in the solid state, the phosphorus lone pair is directed toward the phenyl ring at the cis position to the phosphino group, a structural feature that contributes to the compound's remarkable air stability despite its electron-rich character.

Table 1: Fundamental Molecular Properties of this compound

The electronic properties of the compound are significantly influenced by the electron-donating nature of the cyclohexyl groups, which increase the electron density at the phosphorus center. This enhanced electron density contributes to the compound's effectiveness as a ligand in transition metal catalysis, while simultaneously affecting its structural preferences and packing arrangements in the crystalline state.

Properties

IUPAC Name |

dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35P/c1-22(27(23-14-6-2-7-15-23)24-16-8-3-9-17-24)28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-3,6-9,14-17,25-26H,4-5,10-13,18-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSBPYCREGBACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)P(C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475778 | |

| Record name | Cy-vBRIDP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384842-24-4 | |

| Record name | Cy-vBRIDP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent Preparation and Stock Solutions

The preparation of stock solutions is crucial for consistent experimental results. The following table summarizes the preparation volumes for different stock solution molarities and compound amounts:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 2.5606 mL | 12.8028 mL | 25.6055 mL |

| 5 mM Solution | 0.5121 mL | 2.5606 mL | 5.1211 mL |

| 10 mM Solution | 0.2561 mL | 1.2803 mL | 2.5606 mL |

This precise volumetric preparation ensures accurate dosing and reproducibility in research applications.

In Vivo Formulation Preparation

For in vivo studies, the compound is first dissolved in DMSO to create a master liquid. This master liquid is then diluted sequentially with co-solvents such as PEG300, Tween 80, and distilled water or corn oil to achieve a clear solution suitable for administration. Key points in this method include:

- Ensuring the solution is clear after each solvent addition before proceeding to the next.

- Adding solvents in a specific order to avoid precipitation or incomplete dissolution.

- Using physical methods like vortexing, ultrasound, or mild heating to aid dissolution.

Analytical Data and Research Findings

- The compound's purity and identity are confirmed by standard analytical techniques such as NMR, GC-MS, and elemental analysis.

- Stability studies indicate the importance of storage under argon at low temperatures.

- Solubility data guide the choice of solvents for stock and in vivo formulations.

- Research papers emphasize the need for clear solutions in biological applications, achieved by stepwise solvent addition and physical agitation.

Chemical Reactions Analysis

Types of Reactions: dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane is primarily involved in various cross-coupling reactions, including:

- Buchwald-Hartwig Cross Coupling Reaction

- Heck Reaction

- Hiyama Coupling

- Negishi Coupling

- Sonogashira Coupling

- Stille Coupling

- Suzuki-Miyaura Coupling

Common Reagents and Conditions: These reactions typically involve palladium or nickel catalysts and are carried out under inert atmospheres. Common reagents include aryl halides, boronic acids, and organometallic reagents. The reactions are often performed in solvents such as toluene, THF, or dimethylformamide (DMF) at elevated temperatures .

Major Products Formed: The major products formed from these reactions are various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Catalytic Applications

Dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane serves as an effective ligand in numerous catalytic processes, enhancing the efficiency of chemical reactions. Its role is particularly significant in cross-coupling reactions, which are fundamental in organic synthesis.

Key Reactions Involving this compound:

- Buchwald-Hartwig Cross Coupling Reaction

- Heck Reaction

- Suzuki-Miyaura Coupling

- Negishi Coupling

These reactions typically utilize palladium or nickel catalysts and are performed under inert atmospheres. The presence of this phosphane ligand stabilizes the metal catalyst and facilitates the oxidative addition, transmetalation, and reductive elimination steps essential for successful coupling.

Organic Synthesis

In organic synthesis, this compound is crucial for synthesizing complex organic molecules. It allows for the development of new compounds in medicinal chemistry and the production of pharmaceutical intermediates.

Case Study: Pharmaceutical Development

A study demonstrated the use of this phosphane in synthesizing key intermediates for pharmaceuticals. By employing it as a ligand in palladium-catalyzed reactions, researchers achieved high yields of desired products with excellent selectivity, showcasing its utility in drug formulation processes.

Material Science

The compound is also applied in material science for developing advanced materials such as polymers and composites. Its unique properties contribute to enhancing the mechanical strength and thermal stability of these materials.

Applications in Industry:

This compound is utilized in industries like automotive and aerospace for producing lightweight yet durable materials.

Environmental Chemistry

In environmental chemistry, this compound aids researchers in studying chemical pollutants and their effects on ecosystems. Its ability to form stable complexes with metals allows for investigating remediation strategies for contaminated sites.

Mechanism of Action

dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane functions as a ligand that coordinates with metal catalysts, such as palladium or nickel, to form active catalytic complexes. These complexes facilitate the oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions. The presence of the dicyclohexylphosphino group enhances the stability and reactivity of the catalytic complex, leading to efficient and selective reactions .

Comparison with Similar Compounds

Phosphine ligands are pivotal in organometallic chemistry, influencing catalytic activity, selectivity, and stability. Below, dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane is compared to structurally related ligands based on steric, electronic, and functional properties.

Steric and Electronic Properties

Cone Angle and Steric Bulk

The steric profile of a ligand is quantified by its cone angle. For example:

- Triphenylphosphane (PPh₃) : Cone angle ≈ 145°, with moderate steric hindrance.

- Dicyclohexyl(4-dimethylaminophenyl)phosphane: Exhibits a cone angle of 164° due to bulky dicyclohexyl groups, significantly enhancing steric shielding .

- This compound : While its exact cone angle is unreported, the dicyclohexyl and diphenylpropenyl groups likely impart substantial steric bulk, comparable to or exceeding PPh₃.

Electronic Effects

Electron-rich phosphanes (e.g., dicyclohexylphosphines) enhance metal-to-ligand backdonation, stabilizing electron-deficient metal centers. For instance, dicyclohexylphosphane ligands in palladium complexes improve enantioselectivity in cross-coupling reactions (97% ee at 0.2 mol% catalyst loading) . The diphenylpropenyl group in the target compound may further modulate electronic properties through conjugation, though experimental data are needed.

Catalytic Performance

Enantioselective Catalysis

- (R)-Cy2MOP : A chiral ligand with dicyclohexyl and binaphthyl groups achieves up to 90% enantiomeric excess (ee) in Buchwald-Hartwig reactions, attributed to steric bulk and chiral induction .

- Dicyclohexyl(2',6'-diisopropoxybiphenyl)phosphane : Modified with electron-donating isopropoxy groups, this ligand enhances solubility and metal coordination in polar solvents .

- Target Compound : The propenyl system may introduce planar chirality or π-interactions, but its catalytic efficacy remains underexplored.

Metal Complexation

- Platinum Complexes: Dicyclohexyl(4-dimethylaminophenyl)phosphane forms trans-square-planar Pt(II) complexes with Pt–P bond lengths of 2.3258 Å . Comparable bond lengths and geometry are anticipated for the target compound.

- Gold(I) Complexes : Phosphane ligands with hydrophobic groups (e.g., triphenylphosphane) show cytotoxicity (IC₅₀ ≈ 3.46 µM) in breast cancer cells, highlighting biological applicability .

Solubility and Binding Interactions

- Hydrophobicity : Dicyclohexyl groups confer low polarity, limiting aqueous solubility but enhancing lipid membrane permeability. This contrasts with hydrophilic ligands like those bearing hydroxyl or carboxyl groups, which show reduced bioactivity .

Biological Activity

Dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane, a phosphine compound, has garnered attention in the field of organic chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a phosphane group attached to a diphenylpropene structure. Its chemical formula can be represented as CHP. The unique structural features contribute to its reactivity and biological interactions.

Table 1: Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHP |

| Molecular Weight | 330.43 g/mol |

| Physical State | Solid |

| Solubility | Soluble in organic solvents |

This compound exhibits various biological activities, primarily through its role as a ligand in catalysis and potential therapeutic applications. Its phosphine moiety can interact with metal centers in biological systems, influencing enzyme activity and metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that phosphine compounds can exhibit antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against certain bacterial strains, suggesting potential applications in developing antimicrobial agents .

Anticancer Properties

Research has also explored the anticancer potential of phosphine derivatives. A study demonstrated that specific phosphines could induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival . The exact mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several phosphine derivatives, including this compound. Results indicated significant inhibition of growth against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

- Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways .

Research Findings

Several research articles have documented the biological activities associated with phosphine compounds:

- Catalytic Applications : this compound has been utilized as a ligand in palladium-catalyzed reactions, enhancing the efficiency of cross-coupling processes . These reactions are crucial for synthesizing complex organic molecules with potential therapeutic effects.

- Pharmacological Studies : Pharmacological evaluations have shown that this compound can modulate enzyme activity related to drug metabolism, impacting pharmacokinetics and drug interactions .

Q & A

Basic: What synthetic methodologies are recommended for preparing dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane, and how is the product characterized?

Answer:

The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, (R)-Cy2MOP, a structurally similar ligand, is synthesized via a Pd-catalyzed reaction between (R)-2'-methoxy-[1,1'-binaphthalen]-2-yl trifluoromethanesulfonate and dicyclohexylphosphonium tetrafluoroborate. Key steps include:

- Reaction setup : Conducted under nitrogen in Schlenk flasks with Pd(π-cinnamyl)Cl₂ dimer and 1,1'-bis(di-i-propylphosphino)ferrocene as catalysts in DMSO and DIPEA at 120°C for 48 hours .

- Purification : Crude product is washed with ethyl acetate, dried over MgSO₄, and purified via flash chromatography.

- Characterization :

- ¹H/¹³C/³¹P NMR : Assigns proton, carbon, and phosphorus environments (e.g., ³¹P NMR δ = 25.6 ppm for Cy2MOP) .

- HPLC : Validates enantiopurity (e.g., retention time = 19.2 min for major enantiomer) .

Basic: What are the primary catalytic applications of this phosphane ligand in academic research?

Answer:

The ligand is widely used in asymmetric catalysis, particularly in Buchwald-Hartwig aminations and C–N cross-coupling reactions . For example:

- Enantioselective desymmetrization : Achieves up to 90% enantiomeric excess (ee) and 100% diastereoselectivity in malonamide cyclizations via steric control of the bulky dicyclohexyl groups .

- Palladium precatalysts : Combines with Pd methanesulfonate-bridged dimer to form chiral precatalysts for aryl halide coupling with amines .

- Reaction conditions : Optimized with Pd sources (e.g., Pd₂(dba)₃), bases (NaOtert-Bu), and solvents (1,4-dioxane) at 110–140°C .

Advanced: How does the ligand’s steric bulk influence enantioselectivity in asymmetric catalysis?

Answer:

The dicyclohexyl groups create a chiral environment that restricts substrate orientation during transition states. Experimental evidence includes:

- Steric-driven selectivity : Bulky substituents on the ligand enforce axial chirality in substrates, as seen in malonamide cyclizations .

- Substrate scope limitations : Smaller substrates (e.g., 2-bromobenzyl derivatives) show reduced selectivity due to insufficient steric matching .

- Methodological validation : Compare enantiomeric ratios via HPLC and correlate with X-ray crystallography of resolved intermediates .

Advanced: How can density functional theory (DFT) elucidate the ligand’s role in catalytic cycles?

Answer:

DFT studies model ligand-metal interactions and transition states:

- Coordination geometry : Calculate bond lengths (e.g., Pt–P = 2.326 Å in trans-PtCl₂ complexes) and cone angles (~164°) to predict steric effects .

- Mechanistic insights : For Pd-catalyzed couplings, DFT reveals how phosphane ligands stabilize cationic intermediates (e.g., [Pd(Me)(PMePh₂)₃]⁺) and modulate transmetalation rates .

- Validation : Cross-reference computed activation energies with experimental kinetics (e.g., reaction rates under varying ligand concentrations) .

Advanced: How should researchers resolve contradictions in enantioselectivity data across substrates?

Answer:

Address discrepancies through systematic substrate-ligand pairing :

- Case study : Lower ee (≤50%) in N1,N3-di(biphenyl)malonamide cyclizations vs. high ee (90%) in tert-butylphenyl derivatives .

- Root cause analysis :

- Solutions :

Advanced: What experimental design strategies optimize ligand performance in catalytic systems?

Answer:

Optimization involves multivariate screening :

- Ligand-to-metal ratios : Test 1–5 mol% ligand with Pd₀/PdII precursors to balance activity vs. stability .

- Solvent/base screening : Evaluate polar aprotic solvents (DMSO, dioxane) and strong bases (NaOtert-Bu, K₃PO₄) for improved turnover .

- Temperature gradients : Higher temperatures (120–140°C) enhance reaction rates but may degrade sensitive substrates .

- Control experiments : Compare with commercial ligands (e.g., RuPhos) to benchmark selectivity and activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.